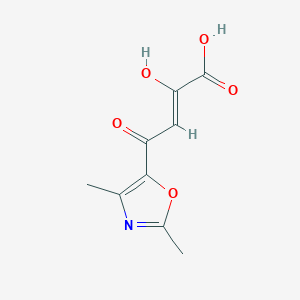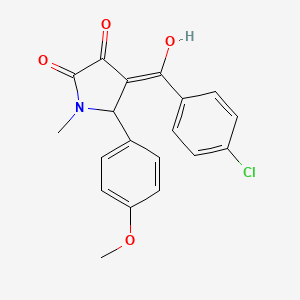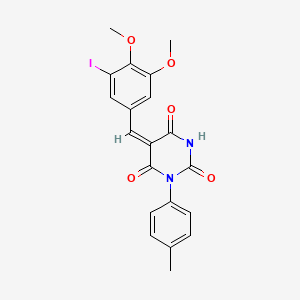![molecular formula C25H25N3O B3898313 2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3898313.png)
2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be useful for analyzing the structure. The nitrile and amide groups would show characteristic peaks in an IR spectrum, while the pattern of peaks in an NMR spectrum would provide information about the arrangement of the hydrogen atoms in the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The pyrrole ring, for example, could participate in electrophilic aromatic substitution reactions. The nitrile group could be hydrolyzed to a carboxylic acid, or reduced to a primary amine. The amide group could also undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrile and amide groups could make the compound somewhat soluble in water, while the large number of carbon and hydrogen atoms could make it soluble in organic solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors such as the size of the molecule and the presence of polar groups .Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could work on developing more efficient methods for synthesizing the compound, or on modifying its structure to improve its properties or biological activity. The compound could also be tested for potential uses in fields such as medicine, agriculture, or materials science .
Propriétés
IUPAC Name |
(Z)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-16-7-6-8-23(10-16)27-25(29)22(15-26)14-21-13-19(4)28(20(21)5)24-11-17(2)9-18(3)12-24/h6-14H,1-5H3,(H,27,29)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVEIILDHXYKA-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-bromophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3898234.png)
![1H-indole-2,3-dione 3-[(5-nitro-2-pyridinyl)hydrazone]](/img/structure/B3898249.png)

![methyl 3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3898257.png)
![ethyl 5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B3898269.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3898284.png)

![(4-fluorophenyl){4-[2-(2-hydroxy-5-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B3898294.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B3898299.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B3898301.png)


![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3898332.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3898339.png)